molecular formula C9H12ClNO B13597490 (2R)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL

(2R)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL

Cat. No.: B13597490
M. Wt: 185.65 g/mol
InChI Key: YPNQALBICLXJLZ-VIFPVBQESA-N
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Description

(2R)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL is a chiral ethanolamine derivative featuring a phenyl ring substituted with a chlorine atom at the para position and a methyl group at the ortho position. Chlorine’s electron-withdrawing nature enhances the compound’s lipophilicity, which may improve membrane permeability in pharmaceutical applications.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(2R)-2-amino-2-(4-chloro-2-methylphenyl)ethanol

InChI

InChI=1S/C9H12ClNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1

InChI Key

YPNQALBICLXJLZ-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)[C@H](CO)N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 4-chloro-2-methylbenzene.

    Functional Group Introduction:

    Chirality Induction: The stereochemistry at the second carbon atom is introduced using chiral catalysts or chiral auxiliaries to ensure the desired (2R) configuration.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2R)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring may also participate in hydrophobic interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) pKa (Predicted) Key Properties
Target: (2R)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL 4-Cl, 2-Me C₉H₁₂ClNO 199.65* ~12.3–12.6 (inferred) High lipophilicity due to Cl; chiral center critical for activity.
(R)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol 4-OMe, 2-Me C₁₀H₁₅NO₂ 181.23 N/A Methoxy group increases solubility but reduces lipophilicity.
(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol HCl 4-Br, 2-Me C₉H₁₃BrClNO 266.56 N/A Higher molar mass (Br); potential halogen bonding in biological systems.
(R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol 2-OMe C₉H₁₃NO₂ 167.20 N/A Ortho-methoxy may sterically hinder interactions; lower molar mass.
(2R)-2-Amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-ol 2-F, 4-OMe C₉H₁₂FNO₂ 185.20 12.34 Fluorine’s electronegativity impacts electronic distribution; moderate lipophilicity.
(2R)-2-Amino-2-(3-furyl)ethan-1-ol 3-furyl C₆H₉NO₂ 127.14 12.57 Heterocyclic furan enhances polarity; lower boiling point (261.1°C).

*Calculated based on molecular formula.

Substituent Effects on Properties

  • Chlorine vs. However, brominated compounds may exhibit higher toxicity.
  • Methoxy vs. Methyl : Methoxy groups (e.g., ) improve aqueous solubility due to their polarity but reduce lipophilicity, which could limit blood-brain barrier penetration.
  • Fluorine vs. Chlorine : Fluorine (in ) is smaller and more electronegative than chlorine, leading to distinct electronic effects without significantly increasing lipophilicity.
  • Heterocyclic vs. Aromatic : The furan ring in introduces a heteroatom, increasing polarity and altering metabolic stability compared to purely aromatic systems.

Research Implications

  • Pharmaceutical Potential: The 4-chloro-2-methyl substitution in the target compound may optimize binding to targets requiring lipophilic interactions, such as G protein-coupled receptors.
  • Toxicity Profiles : Halogenated analogs (e.g., ) require careful evaluation of metabolic byproducts, as halogens can form reactive intermediates.
  • Chiral Resolution : The R-configuration in all listed compounds underscores the importance of stereochemical control in synthesis to ensure pharmacological efficacy.

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